2-(1H-pyrazol-1-yl)butanoic acid
Description
Structural Context within Substituted Butanoic Acids and Pyrazole (B372694) Heterocycles
From a structural standpoint, 2-(1H-pyrazol-1-yl)butanoic acid is a derivative of butanoic acid, a four-carbon carboxylic acid. rsc.org The nomenclature "2-" indicates that the pyrazole ring is attached to the second carbon atom (the alpha-carbon) of the butanoic acid chain. This substitution creates a chiral center at this carbon, meaning the compound can exist as a pair of enantiomers.
| Property | Value |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol |
| CAS Number | 923526-87-8 |
| SMILES | CCC(C(=O)O)N1C=CC=N1 |
A table showing the basic chemical properties of this compound.
Academic Research Perspectives on the Pyrazole-Carboxylic Acid Scaffold
The pyrazole-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. semanticscholar.org Derivatives of pyrazole carboxylic acid have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidepressant properties. biosynth.comresearchgate.netnih.gov
Research has shown that the combination of a pyrazole ring and a carboxylic acid function can lead to potent and selective inhibitors of various enzymes. For instance, certain pyrazole carboxamides and carboxylic acids have been investigated as inhibitors of protein kinases, which are crucial targets in cancer therapy. semanticscholar.org The specific substitution pattern on both the pyrazole ring and the carboxylic acid chain plays a vital role in determining the biological activity and selectivity of these compounds. While direct studies on the biological activity of this compound are limited in publicly available literature, its structural similarity to other biologically active pyrazole-alkanoic acids suggests potential for further investigation in drug discovery programs. A recent study has described the synthesis of 4-(pyrazol-4-yl) butanoic acid derivatives through a cascade annulation/ring-opening reaction, highlighting the ongoing interest in synthesizing such scaffolds. rsc.orgrsc.org
Isomeric and Tautomeric Considerations within the Pyrazole-Butanoic Acid System
The structure of this compound gives rise to several isomeric and tautomeric possibilities.
Positional Isomerism: The point of attachment of the butanoic acid to the pyrazole ring is crucial. In this case, it is at the N1 position. However, substitution could also potentially occur at the N2 position, leading to the formation of 2-(2H-pyrazol-2-yl)butanoic acid. The synthesis of N-substituted pyrazoles often yields a mixture of N1 and N2 isomers, and controlling the regioselectivity is a significant synthetic challenge. organic-chemistry.org Furthermore, the butanoic acid moiety could be attached to one of the carbon atoms of the pyrazole ring (C3, C4, or C5), leading to a different set of positional isomers.
Enantiomerism: As mentioned earlier, the substitution at the C2 position of the butanoic acid chain creates a chiral center. Therefore, this compound can exist as two non-superimposable mirror images, the (R)- and (S)-enantiomers. The specific stereochemistry can have a profound impact on the biological activity of the molecule.
Tautomerism: Pyrazole itself can exhibit annular tautomerism, where the hydrogen atom on the nitrogen can migrate between the two nitrogen atoms. In the case of N-substituted pyrazoles like this compound, this form of tautomerism is blocked. However, if the pyrazole ring were unsubstituted at the nitrogen, a tautomeric equilibrium would exist. uni.ludoi.org While the primary structure is defined, it is important to consider that in different environments or during certain reactions, the potential for other tautomeric forms, though less stable, might exist.
| Isomer Type | Description |
| Positional Isomers | Differ in the attachment point of the butanoic acid to the pyrazole ring (e.g., N1 vs. N2, or on a carbon atom). |
| Enantiomers | Stereoisomers that are non-superimposable mirror images due to the chiral center at C2 of the butanoic acid. |
A table summarizing the main isomeric considerations for this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pyrazol-1-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-6(7(10)11)9-5-3-4-8-9/h3-6H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXRRMGTTDOMLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586418 | |
| Record name | 2-(1H-Pyrazol-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923526-87-8 | |
| Record name | 2-(1H-Pyrazol-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 1h Pyrazol 1 Yl Butanoic Acid and Its Structural Analogs
Direct Synthetic Routes to 2-(1H-Pyrazol-1-yl)butanoic Acid
Direct synthetic approaches to this compound typically involve the alkylation of the pyrazole (B372694) ring with a butanoic acid derivative. These methods are advantageous for their straightforward nature, utilizing commercially available or easily accessible starting materials.
One common method is the N-alkylation of pyrazole. This involves reacting pyrazole with a 4-halobutanoic acid, such as 4-bromobutanoic acid, in the presence of a base. For instance, using sodium hydride (NaH) in an anhydrous solvent like dimethylformamide (DMF), the pyrazole nitrogen is deprotonated, forming a nucleophile that attacks the electrophilic carbon of the butanoic acid derivative.
Another direct approach is the Mitsunobu reaction . This reaction allows for the coupling of 1H-pyrazole with a protected 4-hydroxybutanoic acid (e.g., its methyl ester). The reaction is carried out in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃) in a solvent like tetrahydrofuran (B95107) (THF). Subsequent deprotection of the ester group yields the desired carboxylic acid.
| Direct Synthesis Method | Reactants | Reagents & Conditions | Product | Key Features |
| N-Alkylation | 1H-Pyrazole, 4-Bromobutanoic acid | NaH, Anhydrous DMF, 70°C | 4-(1H-Pyrazol-1-yl)butanoic acid | Straightforward, good for simple alkyl halides. |
| Mitsunobu Reaction | 1H-Pyrazole, Methyl 4-hydroxybutanoate | DEAD, PPh₃, THF, 25°C; then NaOH/LiOH (aq) | 4-(1H-Pyrazol-1-yl)butanoic acid | Mild conditions, suitable for alcohol precursors. |
The table above summarizes direct synthetic routes for a structural analog, 4-(1H-pyrazol-1-yl)butanoic acid, with principles applicable to the target compound.
Strategies for Constructing the Pyrazole Moiety in Butanoic Acid Conjugates
An alternative to direct alkylation is the construction of the pyrazole ring from acyclic precursors that already contain the butanoic acid framework. This approach offers versatility in accessing a wide range of substituted pyrazole derivatives.
The most classic and widely used method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. beilstein-journals.orgnih.govmdpi.com This approach, known as the Knorr pyrazole synthesis, can be adapted to produce pyrazole-butanoic acid conjugates. ias.ac.in The reaction proceeds by forming a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. encyclopedia.pub
The regioselectivity of the reaction can be a challenge when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, potentially leading to a mixture of regioisomers. mdpi.comnih.gov However, reaction conditions can be optimized, for instance by using specific catalysts or solvents, to favor the formation of a single isomer. nih.gov Multicomponent reactions, where the 1,3-dicarbonyl is generated in situ, have also been developed to streamline the synthesis of polysubstituted pyrazoles. beilstein-journals.orgnih.gov
| Cyclocondensation Approach | Precursors | Key Features | Reference Example |
| Knorr Synthesis | 1,3-Dicarbonyl compounds and Hydrazine derivatives | Classic, versatile, potential for regioisomeric mixtures. | Reaction of β-diketones with hydrazine to form two regioisomers. mdpi.com |
| From α,β-Unsaturated Ketones | α,β-Ethylenic ketones and Hydrazine derivatives | Forms pyrazoline intermediate, followed by oxidation. | Condensation of an α,β-ethylenic ketone with a substituted hydrazine. mdpi.com |
| Multicomponent Synthesis | Enolates, Carboxylic acid chlorides, and Hydrazines | In situ generation of 1,3-diketones, efficient one-pot process. | LiHMDS-mediated reaction to form 1,3-diketones followed by cyclization. nih.gov |
The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a powerful tool for constructing five-membered heterocyclic rings like pyrazole. mdpi.comnih.govresearchgate.net In the context of pyrazole-butanoic acid synthesis, this typically involves the reaction of a diazo compound with an alkyne or alkene derivative of butanoic acid. mdpi.com
For example, a but-3-ynoic acid derivative can react with a diazo compound, such as diazomethane, often in the presence of a copper(I) catalyst, to form the pyrazole ring directly attached to the butanoic acid chain. mdpi.com This method offers a high degree of convergence and control over the substitution pattern of the resulting pyrazole. The in-situ generation of diazo compounds from precursors like tosylhydrazones is often employed to avoid the handling of these potentially hazardous reagents. mdpi.commdpi.com
| 1,3-Dipole | Dipolarophile | Reaction Type | Key Features |
| Diazo Compounds (e.g., Diazomethane) | Alkynes (e.g., But-3-ynoic acid derivative) | [3+2] Cycloaddition | Convergent route, good regioselectivity with terminal alkynes. mdpi.com |
| Nitrilimines (generated in situ) | Alkenes/Alkynes | [3+2] Cycloaddition | Access to highly substituted pyrazoles. mdpi.comnih.gov |
| Sydnones | α,β-Unsaturated Ketones | [3+2] Cycloaddition | Synthesis of trisubstituted pyrazoles. mdpi.com |
Transition metal catalysis has emerged as an indispensable tool in modern organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity. nih.gov Various transition metals, including rhodium and palladium, are utilized in the synthesis of pyrazole-containing compounds. rsc.org
Rhodium catalysts have been effectively used in the regio- and enantioselective synthesis of N-substituted pyrazoles. nih.govcnpereading.com One notable methodology is the asymmetric N-selective coupling of pyrazole derivatives with terminal allenes. nih.govcnpereading.com This reaction provides access to enantioenriched allylic pyrazoles, which can be valuable precursors for more complex molecules. nih.gov While direct application to this compound is not explicitly detailed, the principle of rhodium-catalyzed N-functionalization is a relevant strategy for creating structural analogs.
Another rhodium-catalyzed approach involves the addition-cyclization of hydrazines with alkynes, which proceeds through an unexpected C-N bond cleavage to afford highly substituted pyrazoles under mild conditions. organic-chemistry.org This cascade reaction demonstrates the utility of rhodium in constructing the pyrazole core itself. organic-chemistry.org
| Rhodium-Catalyzed Method | Reactants | Catalyst System | Product Type | Key Features |
| Asymmetric Addition to Allenes | Pyrazole derivatives, Terminal allenes | Rhodium complex | Enantioenriched allylic pyrazoles | High enantioselectivity, broad functional group tolerance. nih.govcnpereading.com |
| Addition-Cyclization with Alkynes | Hydrazines, Alkynes | [CpRhCl₂]₂ / NaOAc | Highly substituted pyrazoles | Cascade reaction, high atom efficiency. organic-chemistry.org |
| C-H Functionalization | Pyrazoles, Alkenes | [CpRh(MeCN)₃][PF₆]₂ / Cu(OAc)₂ | C4-vinylated pyrazoles | Direct functionalization of the pyrazole C-H bond. nih.gov |
Palladium-catalyzed cross-coupling reactions are fundamental for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, in particular, is a powerful method for synthesizing biaryl compounds and has been applied to the functionalization of pyrazoles. nih.govrsc.orgmdpi.com
This reaction typically involves the coupling of a pyrazole halide or triflate with a boronic acid or its ester derivative in the presence of a palladium catalyst and a base. researchgate.net This strategy allows for the introduction of a butanoic acid moiety (or a precursor) onto the pyrazole ring at a specific position, provided the corresponding boronic acid and halogenated pyrazole are available. For example, a pyrazole triflate can be coupled with an arylboronic acid to generate aryl-substituted pyrazoles. researchgate.net This methodology is highly valued in pharmaceutical process chemistry for its reliability and scalability. mdpi.com
| Palladium-Catalyzed Reaction | Coupling Partners | Catalyst/Ligand | Key Features |
| Suzuki-Miyaura Coupling | Pyrazole triflates and Arylboronic acids | Pd catalyst (e.g., Pd(PPh₃)₄), dppf ligand | General protocol for C-C bond formation, broad substrate range. researchgate.net |
| Suzuki-Miyaura Coupling | Aryl halides and Pyrazolylboronic esters | Pd catalyst | Synthesis of heteroaryl-pyrazoles, requires specific boronic esters. |
| Carbonylation of Acetylenic Acids | Acetylenic acids, Aryl iodides, Hydrazine | Pd catalyst, Mo(CO)₆ | One-pot synthesis of 1,3,5-substituted pyrazoles. nih.govmdpi.com |
Transition Metal-Catalyzed Coupling Reactions in Pyrazole-Butanoic Acid Synthesis
Copper-Catalyzed Oxidative Cyclization Pathways
Copper catalysis has emerged as a powerful tool in the synthesis of heterocyclic compounds, including pyrazole derivatives. These methods often proceed under mild conditions and exhibit high efficiency.
One notable copper-catalyzed approach involves the aerobic oxidative cyclization of β,γ-unsaturated hydrazones to furnish pyrazole derivatives. While not directly yielding a butanoic acid substituent, this methodology establishes the pyrazole core through a radical-mediated process. The reaction is initiated by the formation of a hydrazonyl radical, which then undergoes cyclization. A key feature of this transformation is the concomitant cleavage of a carbon-carbon double bond in the starting hydrazone. This strategy offers operational simplicity and a broad substrate scope.
Another relevant copper-catalyzed method is the cascade annulation/ring-opening reaction between hydrazones and exocyclic dienones. This aerobic, copper(II)-catalyzed process leads to the formation of 4-(pyrazol-4-yl) butanoic acid derivatives. The reaction proceeds through a [3+2] annulation to form a spiro pyrazoline intermediate, which subsequently undergoes a nucleophilic ring-opening by water. This one-pot synthesis is noteworthy for its use of inexpensive and environmentally friendly catalysts and oxidants under relatively mild conditions. Although this method yields the 4-yl isomer, it highlights the potential of copper catalysis in constructing pyrazole-alkanoic acid frameworks.
Generalizing from these examples, a plausible copper-catalyzed route to this compound could involve the N-arylation of pyrazole with a suitable four-carbon synthon bearing a latent or protected carboxylic acid function, followed by transformation of this group.
Table 1: Comparison of Copper-Catalyzed Pyrazole Synthesis Methods
| Method | Starting Materials | Key Features | Product Type |
| Oxidative Cyclization | β,γ-Unsaturated hydrazones | Radical-mediated, C=C bond cleavage | Substituted pyrazoles |
| Cascade Annulation/Ring-Opening | Hydrazones, Exocyclic dienones | [3+2] annulation, Spiro intermediate | 4-(Pyrazol-4-yl)alkanoic acids |
Multicomponent Reaction Sequences for Pyrazole-Butanoic Acid Scaffolds
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most of the atoms from the starting materials. MCRs are particularly valuable in medicinal chemistry for rapidly generating libraries of structurally diverse compounds.
While no specific MCR has been reported for the direct synthesis of this compound, the principles of MCRs can be applied to construct the pyrazole-butanoic acid scaffold. A potential approach could involve a one-pot reaction combining a hydrazine derivative, a β-dicarbonyl compound equivalent bearing a butanoic acid moiety, and a third component to drive the cyclization and introduce further diversity.
For instance, the well-established Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, could be adapted. nih.gov A hypothetical MCR could involve the in-situ formation of a suitable 1,3-dicarbonyl precursor to which a butanoic acid chain is appended.
Several MCRs have been developed for the synthesis of pyranopyrazoles, which are fused heterocyclic systems containing a pyrazole ring. nih.gov These reactions typically involve an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. While leading to a different heterocyclic system, these examples demonstrate the feasibility of assembling complex pyrazole-containing structures in a single step. A creative selection of starting materials could potentially be devised to yield the desired this compound scaffold.
Functionalization and Derivatization Strategies of the Butanoic Acid Chain
Once the this compound core is synthesized, the butanoic acid chain can be further modified to create a diverse range of analogs. These modifications can be used to modulate the physicochemical properties and biological activity of the parent compound.
Standard carboxylic acid chemistry provides a wealth of options for derivatization. The carboxylic acid can be converted to a variety of functional groups, including:
Esters: Reaction with alcohols in the presence of an acid catalyst or a coupling agent.
Amides: Reaction with amines using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
Acid chlorides: Treatment with thionyl chloride or oxalyl chloride, which can then be used to form a wider range of derivatives.
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.
Furthermore, the α-carbon of the butanoic acid chain can be a site for functionalization. For example, α-halogenation can be achieved, followed by nucleophilic substitution to introduce various substituents.
Chemical derivatization techniques are also employed to enhance the detection of carboxylic acids in analytical methods like liquid chromatography-mass spectrometry (LC-MS). researchgate.netacs.org Reagents such as 2-picolylamine can be used to derivatize the carboxylic acid group, improving its chromatographic behavior and ionization efficiency. researchgate.net
Asymmetric Synthesis Approaches for Enantiomerically Pure this compound Analogs
The synthesis of enantiomerically pure this compound is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. Several strategies can be envisioned for the asymmetric synthesis of this compound and its analogs.
One common approach is the use of chiral auxiliaries . A chiral auxiliary can be attached to a precursor molecule to direct a subsequent stereoselective reaction. For example, a chiral N-(benzyloxyacetyl)-pyrrolidine derivative has been used for the highly effective asymmetric synthesis of α-hydroxy acids. elsevierpure.com A similar strategy could be adapted where a chiral auxiliary is attached to a pyrazole-containing fragment, followed by alkylation to introduce the butanoic acid side chain in a stereocontrolled manner.
Chiral catalysts represent another powerful tool for asymmetric synthesis. These can be either metal complexes with chiral ligands or organocatalysts. For instance, chiral Brønsted acids have been used to mediate enantioselective photocycloadditions. nih.gov While a direct application to the synthesis of this compound has not been reported, the development of a chiral catalyst for the enantioselective Michael addition of pyrazole to a suitable α,β-unsaturated butanoate derivative is a plausible strategy. Stereoselective aza-Michael reactions are a well-established method for the asymmetric synthesis of nitrogen-containing heterocycles. rsc.org
Finally, enzymatic resolution could be employed to separate the enantiomers of a racemic mixture of this compound. This method utilizes enzymes that selectively react with one enantiomer, allowing for the separation of the two.
Table 2: Potential Asymmetric Synthesis Strategies
| Strategy | Description | Key Considerations |
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to control stereochemistry, then removed. | Stoichiometric use of the auxiliary, cleavage without racemization. |
| Chiral Catalysis | A small amount of a chiral catalyst is used to generate a large amount of enantiomerically enriched product. | Catalyst efficiency and enantioselectivity, substrate scope. |
| Enzymatic Resolution | An enzyme selectively transforms one enantiomer of a racemate. | Enzyme availability and selectivity, maximum 50% yield of one enantiomer. |
Chemical Reactivity and Transformation Pathways of 2 1h Pyrazol 1 Yl Butanoic Acid Derivatives
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group in 2-(1H-pyrazol-1-yl)butanoic acid derivatives is a key site for a variety of chemical transformations, including esterification, amide formation, and decarboxylation. These reactions are fundamental to modifying the properties and biological activity of the parent compound.
Esterification and Amide Formation: The carboxylic acid can be readily converted to its corresponding esters and amides through standard condensation reactions. Esterification is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. nih.govquora.com Similarly, amide formation can be accomplished by reacting the carboxylic acid or its activated derivatives, such as acid chlorides, with primary or secondary amines. khanacademy.orgorganic-chemistry.orgyoutube.com The use of coupling agents can facilitate these transformations under mild conditions. researchgate.net Protecting the carboxylic acid as an ester can also be a strategic move to improve the efficiency of other reactions, such as cycloadditions involving the pyrazole (B372694) ring.
Decarboxylation: The removal of the carboxyl group, or decarboxylation, is another important transformation. While the decarboxylation of pyrazole-3,4,5-tricarboxylic acid can be achieved by heating at high temperatures, youtube.com more specific methods have been developed for other derivatives. For instance, a copper(II)-facilitated decarboxylation of 3,5-pyrazole-dicarboxylic acid has been reported. rsc.org Furthermore, methods for the decarboxylation of 4-carboxylic acid pyrazoles bearing haloalkyl substituents have been explored, although these can be challenging due to the volatility of the products. googleapis.com
The following table summarizes common reactions involving the carboxylic acid functionality of pyrazole-containing butanoic acids:
| Reaction Type | Reagents and Conditions | Product |
| Esterification | Alcohol, Acid Catalyst, Heat | Ester |
| Amide Formation | Amine, Coupling Agent or Acid Chloride | Amide |
| Decarboxylation | Heat, Copper Catalyst (in some cases) | Pyrazole Derivative |
Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Ring System
The pyrazole ring is an aromatic heterocycle, and its reactivity towards electrophiles and nucleophiles is dictated by the electron distribution within the ring, which is influenced by the two nitrogen atoms.
Electrophilic Substitution: The pyrazole ring is considered a π-excessive aromatic heterocycle, making it susceptible to electrophilic attack. nih.gov Due to the electronic effects of the nitrogen atoms, electrophilic substitution reactions preferentially occur at the C4 position of the pyrazole ring. nih.govrrbdavc.orgpharmaguideline.comresearchgate.net The C3 and C5 positions are deactivated towards electrophilic attack. nih.govresearchgate.net Common electrophilic substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the C4 position. scribd.comglobalresearchonline.net
Sulfonation: Reaction with fuming sulfuric acid to yield a pyrazole-4-sulfonic acid. scribd.comglobalresearchonline.net
Halogenation: Introduction of halogen atoms (e.g., chlorine, bromine, iodine) at the C4 position. scribd.comglobalresearchonline.netacs.org
It is noteworthy that the N1-substituent can influence the reactivity of the ring. For instance, N-nitropyrazoles can undergo nucleophilic substitution reactions. acs.org
Nucleophilic Substitution: Nucleophilic attacks on the pyrazole ring are favored at the C3 and C5 positions, which are electron-deficient. nih.govresearchgate.net The presence of electron-withdrawing groups on the ring can further facilitate nucleophilic substitution.
The regioselectivity of these substitution reactions is a key aspect in the functionalization of the pyrazole core of this compound derivatives.
Strategies for Stereochemical Control and Inversion at Chiral Centers
The C2 position of the butanoic acid chain in this compound is a chiral center. The development of synthetic methods to control the stereochemistry at this center is crucial for applications where specific enantiomers are required.
Several strategies have been developed for the asymmetric synthesis of pyrazole derivatives, which can be adapted to produce enantiomerically enriched this compound. One notable approach is the rhodium-catalyzed asymmetric N-selective coupling of pyrazole derivatives with terminal allenes, which provides access to enantioenriched allylic pyrazoles. nih.gov
Another powerful strategy involves the use of organocatalysis. For example, N-heterocyclic carbene (NHC)-catalyzed enantio- and diastereoselective [2+4] cycloaddition reactions have been developed for the synthesis of complex pyrano[2,3-c]pyrazole derivatives with high stereocontrol. acs.orgacs.org The reactivity of pyrazolin-5-ones has also been exploited for the asymmetric synthesis of highly functionalized pyrazole and pyrazolone (B3327878) derivatives using both organo- and metal-catalysts. rsc.org Furthermore, chiral auxiliaries, such as tert-butanesulfinamide, have been employed in the asymmetric synthesis of pyrazole derivatives. rsc.org
These methods offer pathways to control the stereochemistry at the chiral center, enabling the synthesis of specific stereoisomers of this compound and its derivatives.
Mechanistic Studies of Key Transformation Reactions
Understanding the mechanisms of the transformation reactions of this compound derivatives is fundamental for optimizing reaction conditions and designing novel synthetic routes.
Mechanism of Electrophilic Substitution: The mechanism of electrophilic substitution on the pyrazole ring generally follows the typical pathway for aromatic compounds, involving the formation of a sigma complex (arenium ion). The preferential attack at the C4 position is due to the formation of a more stable intermediate compared to attack at C3 or C5, where the positive charge would be adjacent to the electron-withdrawing pyridine-like nitrogen atom. rrbdavc.org
Ring Formation and Transformation Mechanisms: The synthesis of the pyrazole ring itself can proceed through various mechanisms. For instance, the Knorr pyrazole synthesis involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. rrbdavc.org A mechanistic study of pyrazole formation via oxidation-induced N-N coupling of diazatitanacycles has also been reported, highlighting a metal-mediated pathway. rsc.orgresearchgate.net
Furthermore, pyrazole derivatives can undergo ring transformation reactions. An unusual rearrangement of a pyrazole nitrene has been observed, leading to a coarctate ring-opening/recyclization cascade. mdpi.com Such studies provide deep insights into the intrinsic reactivity of the pyrazole core and its potential for complex molecular rearrangements.
Advanced Spectroscopic Characterization Methodologies for 2 1h Pyrazol 1 Yl Butanoic Acid Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is a powerful, non-destructive technique used to determine the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. researchgate.net For pyrazole (B372694) derivatives, ¹H and ¹³C NMR are crucial for mapping the proton and carbon frameworks of the molecule. researchgate.net
The ¹H NMR spectrum of 2-(1H-pyrazol-1-yl)butanoic acid is expected to show distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) and splitting patterns are dictated by the electronic environment and the proximity of neighboring non-equivalent protons.
The pyrazole ring itself typically displays three proton signals in the aromatic region. The proton at the C4 position (H4) is expected to appear as a triplet, being coupled to both H3 and H5. The protons at C3 (H3) and C5 (H5) would each appear as doublets. mdpi.com The butanoic acid chain introduces several other key signals. The methine proton on the alpha-carbon (α-CH), being adjacent to both the pyrazole ring and a methylene (B1212753) group, would likely present as a multiplet or a triplet. The methylene protons (β-CH₂) would appear as a multiplet due to coupling with both the α-CH and the terminal methyl protons. The methyl group (γ-CH₃) at the end of the chain is expected to be an upfield triplet. The acidic proton of the carboxylic acid group (-COOH) typically appears as a broad singlet at a downfield chemical shift, though its observation can be dependent on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound Data predicted based on analysis of similar pyrazole and butanoic acid structures. mdpi.comdocbrown.info
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| COOH | 10.0 - 12.0 | broad singlet |
| Pyrazole H5 | ~7.8 | doublet (d) |
| Pyrazole H3 | ~7.5 | doublet (d) |
| Pyrazole H4 | ~6.3 | triplet (t) |
| α-CH | ~4.5 - 5.0 | triplet (t) or multiplet (m) |
| β-CH₂ | ~2.0 - 2.4 | multiplet (m) |
| γ-CH₃ | ~0.9 - 1.1 | triplet (t) |
Complementing the proton data, ¹³C NMR spectroscopy provides a detailed map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal.
For this compound, the carbonyl carbon (-C=O) of the carboxylic acid is the most deshielded, appearing significantly downfield. The three carbons of the pyrazole ring will have characteristic shifts in the aromatic region. The alpha-carbon (α-C), directly attached to the electronegative nitrogen atom of the pyrazole ring, will be deshielded compared to the other aliphatic carbons. The β-carbon and γ-carbon of the butanoic acid chain will appear at progressively more upfield positions. The complete assignment of these resonances can be confirmed using two-dimensional NMR experiments such as HSQC and HMBC. nih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data predicted based on analysis of related pyrazole carboxylic acid derivatives. mdpi.comnih.gov
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~175.0 - 178.0 |
| Pyrazole C5 | ~140.0 |
| Pyrazole C3 | ~130.0 |
| Pyrazole C4 | ~106.0 |
| α-C | ~55.0 - 60.0 |
| β-C | ~25.0 - 30.0 |
| γ-C | ~10.0 - 15.0 |
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopic Studies
Vibrational spectroscopy, including FT-IR and Raman techniques, provides critical information about the functional groups present in a molecule by measuring the vibrations of chemical bonds. researchgate.netmdpi.com These two methods are often complementary, as some vibrational modes may be more prominent in one technique than the other.
For this compound, the spectra would be dominated by characteristic vibrations of the carboxylic acid and pyrazole moieties. A key feature in the FT-IR spectrum is the very broad absorption band for the O-H stretching of the hydrogen-bonded carboxylic acid dimer, typically found between 2500 and 3300 cm⁻¹. docbrown.inforesearchgate.net The C=O stretching vibration of the carbonyl group gives rise to a strong, sharp band around 1710-1760 cm⁻¹. researchgate.net
The pyrazole ring contributes several bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=N and C=C stretching vibrations within the 1400-1600 cm⁻¹ region. researchgate.net The aliphatic butanoic acid chain will show C-H stretching bands around 2850-2960 cm⁻¹ and various bending vibrations at lower wavenumbers. docbrown.info
Table 3: Characteristic Vibrational Frequencies for this compound Data based on typical values for pyrazoles and carboxylic acids. docbrown.inforesearchgate.netresearchgate.net
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3300 - 2500 | O-H stretch (H-bonded) | Carboxylic Acid | Strong, Broad |
| ~3100 | C-H stretch | Pyrazole Ring | Medium |
| 2960 - 2850 | C-H stretch | Alkyl Chain | Medium-Strong |
| 1760 - 1710 | C=O stretch | Carboxylic Acid | Strong, Sharp |
| 1600 - 1450 | C=N, C=C stretch | Pyrazole Ring | Medium |
| ~1420 | O-H bend | Carboxylic Acid | Medium |
| ~1250 | C-O stretch | Carboxylic Acid | Medium |
X-ray Diffraction Analysis for Solid-State Molecular Geometry
X-ray diffraction on a single crystal provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. nih.gov
For carboxylic acids like this compound, a common and highly favored structural motif in the solid state is the formation of a centrosymmetric dimer. nih.gov In this arrangement, two molecules are held together by a pair of strong O-H···O hydrogen bonds between their carboxylic acid groups, forming a characteristic R²₂(8) ring motif. nih.gov
Studies on related pyrazole carboxylic acid derivatives have confirmed this dimeric structure. nih.govresearchgate.net The analysis of 4-(pyrazol-4-yl) butanoic acid derivatives, for instance, has provided detailed crystallographic data. rsc.org The crystal packing is further stabilized by other intermolecular interactions, which can include weaker C-H···O or C-H···N hydrogen bonds and, in some cases, π-π stacking interactions between pyrazole rings of adjacent dimers. nih.gov The specific conformation of the butanoic acid chain (i.e., the torsion angles along the carbon backbone) would also be determined, revealing the lowest energy conformation in the crystalline state.
Table 4: Representative Crystallographic Data for a Pyrazole Carboxylic Acid Dimer Data based on analogous structures found in the literature. nih.govnih.govresearchgate.net
| Parameter | Description | Typical Value |
| H-Bonding Motif | Ring formed by H-bonds | R²₂(8) |
| O-H···O distance | Hydrogen bond length | 2.6 - 2.7 Å |
| Pyrazole C-N bond | Bond length within the ring | ~1.34 Å |
| Pyrazole N-N bond | Bond length within the ring | ~1.35 Å |
| C=O bond | Carbonyl bond length | ~1.22 Å |
| C-O bond | Carboxyl single bond length | ~1.31 Å |
Computational and Theoretical Investigations of 2 1h Pyrazol 1 Yl Butanoic Acid
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Elucidation
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate calculation of the electronic structure and geometric parameters of molecules. For compounds like 2-(1H-pyrazol-1-yl)butanoic acid, DFT calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule. Such studies often employ hybrid functionals like B3LYP in conjunction with a suitable basis set to achieve a balance between computational cost and accuracy.
A comprehensive DFT study on the related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, reveals a planar conformation, where all constituent atoms lie within the same geometrical plane. This planarity is a result of the conjugated π-systems of the pyrazole (B372694) and furan (B31954) rings. While this compound has a flexible butanoic acid chain, the pyrazole ring itself is expected to maintain its planar geometry.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A larger energy gap suggests higher stability and lower chemical reactivity.
In a theoretical investigation of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO and LUMO energy levels were calculated to be approximately -5.907 eV and -1.449 eV, respectively, resulting in an energy gap of about 4.458 eV. The HOMO is primarily localized on the pyrazole ring, indicating this region is prone to electrophilic attack. Conversely, the LUMO is centered on the furyl moiety and the carboxylic acid group, suggesting these are the sites for nucleophilic attack. For this compound, similar trends are expected, with the pyrazole ring being the main electron-donating part and the carboxylic acid group being an electron-accepting site.
Table 1: Frontier Molecular Orbital Energies and Energy Gap for a Related Pyrazole Carboxylic Acid
| Parameter | Energy (eV) |
| EHOMO | -5.907 |
| ELUMO | -1.449 |
| Energy Gap (ΔE) | 4.458 |
Data from a DFT study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, which serves as a representative model.
Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and the nature of bonding within a molecule. It provides insights into hyperconjugative interactions, which are crucial for understanding molecular stability. The strength of these interactions is estimated by second-order perturbation theory, where a larger E(2) energy indicates a more significant interaction between donor and acceptor orbitals.
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on a molecule's surface and predicting sites of electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient areas (positive potential), which are prone to nucleophilic attack. Green and yellow areas denote regions of neutral or near-neutral potential.
In pyrazole-containing compounds, the region around the nitrogen atoms of the pyrazole ring typically shows a negative electrostatic
Synthetic Utility and Advanced Applications of the 2 1h Pyrazol 1 Yl Butanoic Acid Scaffold
Role as a Privileged Scaffold in Complex Organic Molecule Synthesis
The pyrazole (B372694) nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. nih.govnih.govresearchgate.net This designation is given to molecular frameworks that can bind to a variety of biological targets, making them foundational for developing new therapeutic agents. mdpi.com The presence of the pyrazole moiety in numerous FDA-approved drugs underscores its pharmacological significance. nih.govnih.gov
The 2-(1H-pyrazol-1-yl)butanoic acid molecule leverages this privileged status. Its structure offers several advantages for the synthesis of complex organic molecules:
Structural Diversity: The pyrazole ring can be further functionalized, while the carboxylic acid group provides a reactive handle for amide bond formation, esterification, or reduction to an alcohol, allowing for the generation of diverse molecular libraries. nih.govrsc.org
Pharmacological Relevance: As a fragment derived from a privileged structure, incorporating this scaffold into larger molecules can be a strategic approach in drug design, aiming to impart favorable biological activity. nih.govresearchgate.net The number of drugs containing a pyrazole nucleus has seen a significant increase, highlighting its role in modern drug development. nih.govresearchgate.net
Chirality: The presence of a chiral center at the C2 position of the butanoic acid chain introduces stereochemical complexity, which is crucial for specificity in biological systems.
The combination of the flat, aromatic pyrazole ring and the flexible, chiral butanoic acid side chain makes it a valuable synthon for creating molecules with defined three-dimensional shapes, a key factor for interaction with biological macromolecules.
| FDA-Approved Drug | Therapeutic Use |
| Sildenafil | Erectile Dysfunction |
| Celecoxib | Anti-inflammatory |
| Apixaban | Anticoagulant |
| Rimonabant | Anti-obesity |
| Ibrutinib | Anticancer |
| Ruxolitinib | Anticancer |
| Examples of FDA-Approved Drugs Containing a Pyrazole Scaffold. nih.govnih.gov |
Precursor in Coordination Chemistry and Organometallic Compound Design
Pyrazole and its derivatives are extensively used as ligands in coordination and organometallic chemistry due to the versatile coordinating ability of their nitrogen atoms. researchgate.netresearchgate.net The this compound scaffold is an excellent candidate for designing coordination complexes and metal-organic frameworks (MOFs). researchgate.netresearchgate.net
This compound can act as a versatile ligand through several coordination modes:
N-Donation: The sp²-hybridized nitrogen atom of the pyrazole ring can coordinate to a metal center. researchgate.netmdpi.com
O-Donation: The carboxylic acid group can be deprotonated to a carboxylate, which can coordinate to a metal ion in a monodentate, bidentate (chelating), or bridging fashion. dnu.dp.ua
N,O-Chelation: The molecule can function as a bidentate ligand, coordinating to a metal center through both a pyrazole nitrogen and a carboxylate oxygen, forming a stable chelate ring.
The ability to bridge multiple metal centers via the carboxylate group or through different nitrogen atoms on substituted pyrazole rings makes it a valuable precursor for constructing polynuclear complexes and coordination polymers with potentially interesting magnetic, optical, or catalytic properties. researchgate.netresearchgate.netmdpi.com The specific geometry and connectivity of the resulting organometallic compounds can be tuned by selecting the appropriate metal ion and reaction conditions. mdpi.comdnu.dp.ua
| Coordination Site | Potential Mode | Description |
| Pyrazole Nitrogen | Monodentate | The N2 atom of the pyrazole ring binds to a single metal center. researchgate.net |
| Carboxylate Oxygen | Monodentate | One oxygen atom of the deprotonated acid group binds to a metal center. |
| Carboxylate Oxygens | Bidentate Chelate | Both oxygen atoms of the carboxylate group bind to the same metal center. dnu.dp.ua |
| Carboxylate Oxygens | Bidentate Bridging | The carboxylate group links two different metal centers. dnu.dp.ua |
| Nitrogen and Oxygen | Bidentate Chelate | The pyrazole N2 atom and one carboxylate oxygen bind to the same metal center. |
| Potential Coordination Modes of this compound with a Metal Center (M). |
Development of Novel Synthetic Reagents and Catalysts Incorporating the Pyrazole-Butanoic Acid Motif
The structural features of this compound make it an attractive platform for the development of new synthetic reagents and catalysts, particularly in the field of asymmetric catalysis. Some pyrazole-based compounds are known to possess good catalytic properties. researchgate.net
The potential applications stem from the unique combination of its constituent parts:
Chiral Ligand Synthesis: The molecule is inherently chiral. By resolving its enantiomers, it can be used as a chiral ligand for transition metals. The pyrazole nitrogen and the carboxylate oxygen can form a chelate complex with a metal (e.g., Palladium, Rhodium, Copper), creating a chiral environment around the metal center. nih.govrsc.org Such complexes can be employed as catalysts for a wide range of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and cycloadditions.
Organocatalysis: The pyrazole moiety itself can participate in catalysis. The carboxylic acid group can act as a Brønsted acid or participate in hydrogen bonding to activate substrates. This dual functionality allows for the design of bifunctional organocatalysts where the pyrazole ring and the acid group work in concert to promote a chemical reaction.
Reagent Derivatization: The carboxylic acid function serves as a convenient handle to attach the pyrazole-butanoic acid motif to other molecular structures or solid supports. This could involve creating chiral derivatizing agents for determining the enantiomeric excess of other compounds or immobilizing a catalyst on a solid phase for easier separation and recycling.
The development of catalysts from this scaffold would leverage the stable coordination of the pyrazole ring and the stereodirecting potential of the chiral butanoic acid backbone to achieve high levels of efficiency and enantioselectivity in chemical synthesis.
Future Research Trajectories in the Academic Study of 2 1h Pyrazol 1 Yl Butanoic Acid
Development of Green Chemistry Approaches for Synthesis
The development of environmentally friendly and efficient synthetic methods is a paramount goal in modern organic chemistry. sciepub.com For the synthesis of 2-(1H-pyrazol-1-yl)butanoic acid and its derivatives, future research will likely prioritize "green" approaches that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. sciepub.com
Key areas of focus will include:
Catalysis: The use of reusable solid acid catalysts, such as ion exchange resins like Amberlyst-15, presents a greener alternative to corrosive and hazardous mineral acids traditionally used in synthesis. sciepub.com Research into novel, recyclable catalysts for the key bond-forming reactions in the synthesis of pyrazole-containing carboxylic acids will be a significant area of investigation.
Solvent Selection: The exploration of benign and recyclable solvents, or even solvent-free reaction conditions through mechanochemistry, will be crucial. researchgate.net Mechanochemical synthesis, which involves grinding or mixing reactants together without a solvent, offers a robust, atom-economic, and energy-efficient method for preparing related heterocyclic compounds. researchgate.net
Atom Economy: Synthetic strategies that maximize the incorporation of all starting material atoms into the final product, a core principle of green chemistry, will be favored. sciepub.com Cascade reactions, where multiple bond-forming events occur in a single pot, are particularly attractive for improving atom economy and reducing purification steps. A recently reported cascade annulation/ring-opening reaction to synthesize 4-(pyrazol-4-yl)butanoic acid derivatives highlights the potential of this approach. rsc.orgrsc.org
Exploration of Novel and Unconventional Chemical Reactivity
Beyond established synthetic routes, the exploration of new and unconventional reactivity patterns of the this compound scaffold holds immense potential for accessing novel chemical space. A notable recent discovery is a cascade annulation/ring-opening reaction between hydrazones and exocyclic dienones, catalyzed by copper(II), which surprisingly yields 5-(pyrazol-4-yl) pentanoic and 4-(pyrazol-4-yl) butanoic acid derivatives. rsc.orgrsc.org This reaction proceeds through a spiro pyrazoline intermediate with unprecedented regiochemistry, followed by a nucleophilic ring opening by water. rsc.orgrsc.org
Future research in this area will likely involve:
Catalyst Development: Investigating different transition metal catalysts to control the regioselectivity and expand the substrate scope of such cascade reactions.
Reaction Mechanis Elucidation: Detailed mechanistic studies to understand the factors governing the unusual regiochemistry and the ring-opening process will be critical for optimizing and extending this methodology.
Substrate Scope Expansion: Exploring a wider range of hydrazones and dienones to generate a diverse library of pyrazole-containing carboxylic acids with varying substitution patterns. rsc.orgrsc.org
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering enhanced control over reaction parameters, improved safety, and simplified scalability. researchgate.netdoaj.org The application of flow chemistry to the synthesis of pyrazole (B372694) derivatives has already demonstrated significant advantages, including reduced reaction times and increased yields compared to traditional batch methods. mdpi.comgalchimia.com
Future research will focus on:
Multi-step Flow Synthesis: Developing integrated, multi-step flow processes for the synthesis of this compound and its analogs, minimizing the need for isolation and purification of intermediates. rsc.org
Automated Optimization: Utilizing automated flow synthesis platforms to rapidly screen and optimize reaction conditions, accelerating the discovery of efficient synthetic routes. researchgate.net
Scalability: Translating optimized flow chemistry protocols to larger-scale production, enabling the synthesis of significant quantities of these compounds for further investigation and application. mdpi.com
Advanced Computational Methodologies for Predictive Design of Analogs
Computational chemistry plays an increasingly vital role in modern drug discovery and materials science. eurasianjournals.com For this compound, advanced computational methods can be employed to predict the properties of novel analogs and guide their synthesis.
Key computational approaches include:
Molecular Docking and Dynamics: These techniques can be used to predict the binding modes and affinities of pyrazole derivatives to biological targets, aiding in the design of new therapeutic agents. mdpi.comresearchgate.netmdpi.com
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) provide detailed insights into the electronic structure and reactivity of molecules, helping to understand and predict their chemical behavior. eurasianjournals.com
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of pyrazole analogs with their biological activity, enabling the predictive design of more potent compounds. mdpi.com
Pharmacophore Mapping: This approach identifies the essential structural features required for biological activity, guiding the design of new molecules with desired pharmacological profiles. mdpi.com
The integration of these computational tools will accelerate the discovery and optimization of pyrazole-based compounds for various applications. eurasianjournals.com
Exploration of the Pyrazole-Butanoic Acid Motif in Advanced Materials Science
The unique structural and electronic properties of the pyrazole ring make it an attractive building block for advanced materials. researchgate.net The pyrazole-butanoic acid motif, combining a hydrogen-bonding heterocycle with a carboxylic acid group, offers intriguing possibilities for the construction of functional materials.
Future research directions in this area include:
Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, while the pyrazole moiety can provide additional coordination sites or participate in hydrogen bonding, leading to the formation of novel MOFs with tailored properties such as porosity, catalysis, and conductivity. acs.org
Supramolecular Assemblies: The hydrogen-bonding capabilities of both the pyrazole and carboxylic acid groups can be exploited to create well-defined supramolecular structures, such as dimers, trimers, and catemers. researchgate.netresearchgate.net These self-assembled materials could find applications in areas like sensing and molecular recognition.
Functional Polymers: Incorporation of the pyrazole-butanoic acid motif into polymer backbones or as pendant groups could impart specific functionalities, such as thermal stability, fluorescence, or ion-binding capabilities.
The exploration of this motif in materials science is a nascent but promising field with the potential to yield new materials with unique and valuable properties.
Q & A
Q. What are the standard synthetic routes for 2-(1H-pyrazol-1-yl)butanoic acid?
The compound is synthesized via coupling reactions between pyrazole derivatives and butanoic acid precursors. Published protocols for analogous structures involve alkylation or condensation reactions. For example, branched carboxylic acids with pyrazole moieties are synthesized using amine precursors like 3-(1-trityl-1H-pyrazol-4-yl)prop-1-yl-amine, followed by deprotection and functionalization . Reaction optimization (e.g., temperature, catalysts) is critical for yield improvement.
Q. How is this compound characterized structurally?
Characterization employs spectroscopic methods:
- NMR : To confirm proton environments and substituent positions (e.g., pyrazole ring protons at δ 6.5–7.5 ppm).
- Mass Spectrometry : For molecular ion verification (e.g., [M+H]+ at m/z 155.17) .
- IR Spectroscopy : Carboxylic acid C=O stretching (~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹). Canonical SMILES and InChI keys from databases like PubChem aid in structural validation .
Q. What are the solubility and stability considerations for this compound?
The carboxylic acid group confers moderate solubility in polar solvents (e.g., DMSO, methanol). Stability tests under varying pH and temperature conditions are recommended. Derivatives like 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid show enhanced stability due to electron-withdrawing groups .
Advanced Research Questions
Q. How can crystallographic data for this compound be analyzed using SHELX programs?
SHELXL is widely used for small-molecule refinement. Steps include:
Q. What strategies are effective for introducing substituents into the pyrazole ring?
Electrophilic substitution or transition-metal-catalyzed coupling can modify the pyrazole ring. For example, bromination at the 4-position yields 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanedioic acid, which serves as a precursor for cross-coupling reactions . Substituent effects on acidity and reactivity should be modeled computationally prior to synthesis.
Q. How can researchers address low yields in coupling reactions involving the butanoic acid moiety?
Low yields may arise from steric hindrance or competing side reactions. Strategies include:
- Protecting Groups : Temporarily shield the carboxylic acid during coupling (e.g., esterification).
- Catalyst Optimization : Palladium or copper catalysts for C–N bond formation.
- Microwave-Assisted Synthesis : Reduces reaction time and improves efficiency .
Q. What analytical methods resolve contradictions in reported spectral data for derivatives?
Discrepancies in melting points or NMR shifts can arise from polymorphic forms or impurities. Techniques include:
- DSC/TGA : To identify polymorphs.
- HPLC-PDA : For purity assessment. Cross-referencing data with high-purity standards (≥97%) is essential .
Applications in Drug Design
Q. How is this compound utilized in pharmacological ligand design?
The pyrazole-carboxylic acid scaffold is a key pharmacophore in histamine H₂ receptor ligands. Modifications at the butanoic acid chain (e.g., fluorination) enhance binding affinity. Radiolabeled analogs are synthesized for receptor occupancy studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
